molecular formula C14H15NO B095748 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- CAS No. 17960-73-5

3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl-

Cat. No. B095748
CAS RN: 17960-73-5
M. Wt: 213.27 g/mol
InChI Key: SFAYZPMRYHGFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells and the reduction of inflammation in inflammatory diseases.

Biochemical And Physiological Effects

Studies have shown that 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, leading to a reduction in inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- in lab experiments is its high purity and ease of synthesis. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl-. One potential direction is the investigation of its potential as a treatment for other diseases, such as neurodegenerative diseases. Additionally, further research could be done to elucidate its mechanism of action and to develop more efficient synthesis methods.
Conclusion:
In conclusion, 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- is a chemical compound that has shown promising results in various scientific research applications. Its potential as an anti-cancer agent and anti-inflammatory agent make it a valuable compound for further research. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- can be achieved through several methods. One of the most commonly used methods is the reaction of 3,4-dihydroisoquinoline-1(2H)-carboxylic acid with phenylacetylene in the presence of palladium on carbon and triethylamine. This method yields a high purity product and is relatively easy to perform.

Scientific Research Applications

3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- has shown promising results in various scientific research applications. It has been extensively studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and has been investigated for its potential as a treatment for inflammatory diseases.

properties

CAS RN

17960-73-5

Product Name

3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl-

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-phenyl-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene

InChI

InChI=1S/C14H15NO/c1-2-4-12(5-3-1)15-9-11-8-13-6-7-14(11,10-15)16-13/h1-7,11,13H,8-10H2

InChI Key

SFAYZPMRYHGFNC-UHFFFAOYSA-N

SMILES

C1C2CN(CC23C=CC1O3)C4=CC=CC=C4

Canonical SMILES

C1C2CN(CC23C=CC1O3)C4=CC=CC=C4

Origin of Product

United States

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